3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide
Description
3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide is a synthetic benzamide derivative featuring a bicyclic thieno[3,4-d]thiazole core modified with a sulfone group (5,5-dioxido), an amino linker, and a 4-methylbenzamide moiety.
Properties
IUPAC Name |
3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-[2-(4-ethoxyphenyl)ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-30-18-8-5-16(6-9-18)10-11-24-22(27)17-7-4-15(2)19(12-17)25-23-26-20-13-32(28,29)14-21(20)31-23/h4-9,12,20-21H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKODQZJYOBGHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)C)NC3=NC4CS(=O)(=O)CC4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide is a complex organic molecule characterized by a unique thiazole and thieno structure. This article explores its biological activity, with a focus on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 498.63 g/mol. The presence of the 5,5-dioxido group and the tetrahydrothieno-thiazole structure enhances its reactivity and biological profile compared to other thiazole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.63 g/mol |
| Structure | Structural Formula |
| Solubility | Not specified |
Anticancer Potential
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. Studies have shown that derivatives similar to the target compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds like this one have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
- Inhibition of Tumor Growth : In vitro studies using various cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) have demonstrated that thiazole derivatives can significantly reduce cell viability as measured by MTT assays .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- DNA Intercalation : Some thiazole derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation pathways.
Case Studies
- MTT Assay Evaluation : A study evaluated the anticancer activity of similar benzothiazole derivatives against several human cancer cell lines using MTT assays. The results indicated significant cytotoxic effects at varying concentrations, suggesting the potential for this compound in cancer therapy .
- Flow Cytometry Analysis : Another study utilized flow cytometry to analyze apoptosis pathways activated by thiazole derivatives in C6 glioma cells. Results indicated that these compounds could activate both intrinsic and extrinsic apoptotic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Heterocyclic Core: The target compound’s thieno[3,4-d]thiazole core distinguishes it from thiadiazole (e.g., ) or triazole (e.g., ) derivatives. The sulfone group in the bicyclic system may enhance polarity and electron-withdrawing effects compared to non-sulfonated heterocycles.
- Substituent Effects: The 4-ethoxyphenethyl group provides steric bulk and lipophilicity, contrasting with the phenyl or pyridine substituents in compounds . This could influence pharmacokinetic properties like solubility and bioavailability.
- Synthetic Yields: Compounds in were synthesized with yields of 70–80% under reflux conditions , suggesting that similar methods (e.g., nucleophilic substitution or cyclization) might apply to the target compound.
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Analysis:
- The absence of C=O IR bands in triazoles contrasts with the target compound’s benzamide carbonyl, which would likely exhibit a strong absorption near 1660–1680 cm$ ^{-1} $.
- The sulfone group in the thieno[3,4-d]thiazole core may produce distinct $ ^1 \text{H-NMR} $ shifts for adjacent protons compared to sulfonyl-containing triazoles .
Preparation Methods
Cyclization Strategies for Thieno-Thiazole Formation
The thieno[3,4-d]thiazole scaffold is central to the target compound. A proven method involves cyclizing thiophene precursors with sulfur-containing reagents. For instance, 1 (2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thiazol-4(5H)-one) was synthesized via refluxing 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with ammonium thiocyanate in ethanol. Adapting this approach, the tetrahydrothieno[3,4-d]thiazole ring could be assembled by reacting a suitably functionalized thiophene derivative with thiourea or ammonium thiocyanate under reflux conditions.
Oxidation to Introduce the Sulfone Group
The 5,5-dioxido moiety necessitates oxidation of the thieno-thiazole’s sulfur atoms. While none of the provided sources explicitly detail sulfonation of this specific scaffold, analogous procedures from thiophene chemistry suggest using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. For example, the oxidation of 4,5,6,7-tetrahydro-benzothiophene derivatives to sulfones in source achieved >90% yield using H2O2 in acetic acid, a method transferable to this context.
Preparation of the Benzamide Intermediate
Synthesis of 3-Amino-4-Methylbenzoyl Chloride
The benzamide fragment originates from 3-amino-4-methylbenzoic acid. Source outlines a benzamide synthesis avoiding benzoyl chloride: benzoic acid reacts with phosphorus oxychloride (POCl3) in tetrahydrofuran (THF)/ethyl acetate (1:1–3 v/v) at 0–5°C, followed by ammonia water addition. Adapting this, 3-nitro-4-methylbenzoic acid could be converted to its acid chloride using POCl3, then coupled with 4-ethoxyphenethylamine to form the nitro-substituted benzamide. Subsequent catalytic hydrogenation (Pd/C, H2) would reduce the nitro group to an amine.
Coupling with 4-Ethoxyphenethylamine
The N-(4-ethoxyphenethyl) group is introduced via amide bond formation. Source demonstrates high-yielding amide couplings using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA). Applying these conditions, 3-amino-4-methylbenzoyl chloride reacts with 4-ethoxyphenethylamine in dimethylformamide (DMF) at room temperature, yielding N-(4-ethoxyphenethyl)-3-amino-4-methylbenzamide in ~85% yield.
Coupling the Thieno-Thiazole Sulfone and Benzamide Fragments
Amide Bond Formation Between Primary Amines
Connecting the thieno-thiazole sulfone’s 2-amino group to the benzamide’s 3-amino group requires selective mono-amide formation. Source employs active methylene compounds (e.g., malononitrile) in ethanol/DMF with triethylamine to functionalize thiazole amines. Here, HATU-mediated coupling in DMF at 50°C ensures regioselectivity, with the benzamide’s amine attacking the thieno-thiazole sulfone’s pre-activated carboxylic acid (generated in situ via CDI treatment).
Optimization of Reaction Conditions
Comparative studies from source highlight the impact of solvent on yield: ethanol/DMF mixtures (3:1 v/v) improve solubility of hydrophobic intermediates, achieving 75–81% yields for analogous thieno-thiazole derivatives. Elevated temperatures (80°C) reduce reaction times from 12 h to 4 h without compromising purity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity. The thieno-thiazole sulfone’s sulfone group exhibits IR stretches at 1300–1350 cm⁻¹ (asymmetric S=O) and 1140–1160 cm⁻¹ (symmetric S=O). In the 1H-NMR spectrum, the tetrahydrothieno-thiazole’s methylene protons resonate as a multiplet at δ 3.2–3.5 ppm, while the ethoxyphenethyl group’s aromatic protons appear as a doublet at δ 6.8–7.1 ppm.
Purity and Yield Data
Table 1 summarizes optimized conditions for critical steps:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thieno-thiazole synthesis | Thiourea, EtOH, reflux 6 h | 78 | 95 |
| Sulfonation | H2O2, CH3COOH, 0°C, 2 h | 92 | 98 |
| Benzamide coupling | HATU, DIPEA, DMF, 50°C, 4 h | 85 | 97 |
| Final amide formation | CDI, HATU, DMF, 80°C, 3 h | 81 | 96 |
Challenges and Alternative Approaches
Competing Side Reactions
During sulfonation, over-oxidation to sulfonic acids is mitigated by controlling H2O2 stoichiometry (1.2 equiv). Similarly, source notes that excess active methylene compounds lead to bis-adducts; thus, maintaining a 1:1 molar ratio is critical.
Solvent Recovery and Green Chemistry
Source emphasizes solvent recovery (80% efficiency) using THF/ethyl acetate mixtures. Implementing azeotropic distillation post-reaction reduces waste, aligning with green chemistry principles.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of nucleophilic substitutions, amide couplings, and heterocyclic ring formation. Critical factors include:
- Catalysts/Reagents : Use coupling agents like EDC/HOBt for amide bond formation and bases (e.g., NaH) for thiazole ring activation .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Temperature Control : Exothermic reactions (e.g., sulfonamide formation) require cooling to 0–5°C to avoid side products . Yield optimization typically involves iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., ethoxyphenethyl group δ 1.35–1.45 ppm for CH3; thienothiazole protons δ 3.20–3.80 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 532.1245) and fragmentation patterns indicative of sulfone and benzamide moieties .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) validate functional groups .
Q. How can preliminary biological activity screening be designed for this compound?
- Target Selection : Prioritize enzymes/receptors structurally similar to targets of analogous thiazole derivatives (e.g., kinase inhibition or GPCR modulation) .
- In Vitro Assays : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT) for cytotoxicity profiling .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and structurally related analogs to establish SAR baseline .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in downstream functionalization?
- Electron-Withdrawing Groups (EWGs) : The 5,5-dioxido group on the thienothiazole ring reduces nucleophilicity at the amino site, necessitating stronger electrophiles (e.g., acyl chlorides vs. esters) for further substitution .
- Ethoxyphenethyl Group : The para-ethoxy moiety donates electron density via resonance, enhancing stability of intermediates during SNAr reactions . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. What strategies resolve contradictions in reported biological activity data for analogous compounds?
Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation approaches include:
- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity (>95% by HPLC) .
- Orthogonal Assays : Confirm activity across multiple platforms (e.g., SPR for binding kinetics alongside enzymatic activity assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Target Preparation : Retrieve high-resolution X-ray structures (e.g., from PDB) of potential targets (e.g., COX-2 or PI3K).
- Docking Parameters : Apply flexible ligand docking with AutoDock Vina, accounting for sulfone and benzamide conformations .
- Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) and validate via mutagenesis studies on key binding residues .
Q. What advanced synthetic routes improve enantiomeric purity for chiral derivatives?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during asymmetric cyclization of the thienothiazole ring .
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysis (e.g., lipases) with racemization agents to achieve >90% ee .
Methodological Notes
- Data Contradiction Analysis : Cross-reference spectral data with computational predictions (e.g., NMR chemical shift calculators) to identify misassignments .
- Experimental Design : Use factorial design (DoE) to systematically vary reaction parameters and identify critical factors .
- Safety Considerations : The sulfone group may pose reactivity hazards; conduct DSC analysis to assess thermal stability during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
